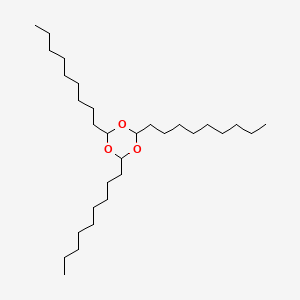

2,4,6-Trinonyl-1,3,5-trioxane

描述

Contextualization within 1,3,5-Trioxane (B122180) Chemistry and its Derivatives

The 1,3,5-trioxane ring is a six-membered heterocycle composed of three methylene (B1212753) bridges and three oxygen atoms. It is the cyclic trimer of formaldehyde (B43269). In acidic solutions, it decomposes to regenerate formaldehyde, making it a stable and solid source for this otherwise gaseous aldehyde. allfordrugs.com This principle of cyclic trimerization extends to other aldehydes, forming a diverse family of 2,4,6-substituted-1,3,5-trioxanes. For instance, the acid-catalyzed trimerization of acetaldehyde (B116499) yields 2,4,6-trimethyl-1,3,5-trioxane, commonly known as paraldehyde. google.commatrix-fine-chemicals.com

The synthesis of these compounds typically involves the action of acidic catalysts on the corresponding aldehyde. google.com The 1,3,5-trioxane ring generally adopts a stable chair conformation, with the substituents occupying equatorial or axial positions. acs.orgresearchgate.net Structural studies of various 2,4,6-trisubstituted-1,3,5-trioxanes indicate that a cis conformation of the substituents relative to the ring is a common structural feature. researchgate.net 2,4,6-Trinonyl-1,3,5-trioxane is the cyclic trimer of nonanal (B32974), following this established pattern of 1,3,5-trioxane chemistry.

Significance of Alkyl-Substituted Trioxanes in Contemporary Organic and Polymer Sciences

The introduction of alkyl groups at the 2, 4, and 6 positions of the 1,3,5-trioxane ring significantly modifies the compound's physical and chemical properties, leading to a wide range of applications. The nature of the alkyl substituent—its length, branching, and size—influences properties such as melting point, boiling point, solubility, and reactivity.

In polymer science, alkyl-substituted trioxanes are investigated as potential additives and building blocks for new polymers. ontosight.ai Their inherent stability, combined with the specific functionalities imparted by the alkyl chains, can be used to enhance the performance of materials. ontosight.ai For example, the long nonyl chains in this compound contribute to its hydrophobic (water-repelling) nature, a desirable trait for developing water-resistant polymers or coatings. Furthermore, the controlled decomposition of these trioxanes to release the corresponding aldehyde makes them useful in the synthesis of acetal (B89532) resins like polyoxymethylene plastics. allfordrugs.com

Scope and Research Trajectory of this compound Studies

While the broader family of 1,3,5-trioxanes is well-studied, dedicated research on this compound is a more specialized area. Current interest is primarily driven by its potential applications in materials science. ontosight.ai The research trajectory focuses on leveraging its unique combination of a stable heterocyclic core and long, hydrophobic alkyl chains.

Investigations are exploring its utility in creating novel materials, including advanced polymers and performance-enhancing additives. ontosight.ai The biocompatibility often associated with trioxane (B8601419) derivatives also opens avenues for its exploration in biomedical applications, although this remains a nascent field of study for this specific compound. ontosight.ai Future research will likely involve a deeper characterization of its physicochemical properties, the development of efficient and selective synthesis protocols, and the exploration of its incorporation into various polymer systems to create materials with tailored functionalities.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Trimer of Nonanal |

| Molecular Formula | C₃₀H₆₀O₃ |

| CAS Number | 122751-79-5 parchem.com |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃₀H₆₀O₃ |

| 1,3,5-Trioxane | C₃H₆O₃ |

| Formaldehyde | CH₂O |

| 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde) | C₆H₁₂O₃ |

| Acetaldehyde | C₂H₄O |

| Nonanal | C₉H₁₈O |

| 2,4,6-Triisobutyl-1,3,5-trioxane | C₁₅H₃₀O₃ |

| 2,4,6-Triethyl-1,3,5-trioxane | C₉H₁₈O₃ |

| 2,4,6-Tripropyl-1,3,5-trioxane | C₁₂H₂₄O₃ |

Structure

2D Structure

属性

CAS 编号 |

6624-05-1 |

|---|---|

分子式 |

C30H60O3 |

分子量 |

468.8 g/mol |

IUPAC 名称 |

2,4,6-tri(nonyl)-1,3,5-trioxane |

InChI |

InChI=1S/C30H60O3/c1-4-7-10-13-16-19-22-25-28-31-29(26-23-20-17-14-11-8-5-2)33-30(32-28)27-24-21-18-15-12-9-6-3/h28-30H,4-27H2,1-3H3 |

InChI 键 |

FJDKHMPCIIRUHO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC1OC(OC(O1)CCCCCCCCC)CCCCCCCCC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Trinonyl 1,3,5 Trioxane

Cyclotrimerization Strategies for Aldehyde Precursors

The cornerstone of 2,4,6-Trinonyl-1,3,5-trioxane synthesis is the cyclotrimerization of three molecules of decanal (B1670006). This reaction is typically catalyzed and can be directed through various approaches to ensure high yield and purity of the desired trimer.

Acid-Catalyzed Approaches in Trioxane (B8601419) Synthesis

Acid catalysis is a well-established and widely used method for the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes. The reaction proceeds by protonation of the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by another aldehyde molecule. This process continues to form a linear trimer which then cyclizes.

A range of acidic catalysts are effective for this transformation, including:

Mineral Acids: Strong acids such as sulfuric acid, hydrochloric acid, and phosphoric acid are commonly employed. google.com

Solid Acids: Heterogeneous catalysts like silica (B1680970) gel impregnated with sulfuric acid or cation exchange resins (e.g., crosslinked poly(styrene sulfonic acids)) offer advantages in terms of catalyst separation and recovery. google.comgoogle.com

Heteropoly Acids: Keggin-type heteropoly acids have been shown to be highly effective catalysts for the cyclotrimerization of various aliphatic aldehydes, including decanal, leading to high yields of the corresponding 2,4,6-trialkyl-1,3,5-trioxanes. rsc.org

The general mechanism involves the acid-catalyzed formation of a hemiacetal intermediate, which then reacts further with aldehyde molecules before cyclizing to the stable 1,3,5-trioxane (B122180) ring. The reaction is reversible and can be influenced by temperature and catalyst concentration.

Role of Specific Catalytic Systems in Directed Synthesis (e.g., Antimony(V) Cations)

For highly selective and controlled synthesis, specific catalytic systems have been developed. Among these, certain organometallic compounds have shown exceptional efficacy. Antimony(V) cations, in particular, have been identified as potent Lewis acid catalysts for the cyclotrimerization of both aliphatic and aromatic aldehydes to afford 1,3,5-trioxanes. rsc.org

A notable example is the 1-Diphenylphosphinonaphthyl-8-triphenylstibonium triflate ( rsc.org[OTf]) system. This antimony(V) cation exhibits strong Lewis acidity and is stable towards oxygen and water. rsc.org Its catalytic activity promotes the selective formation of the trioxane ring in good yields. The mechanism is understood to proceed through the activation of the aldehyde by the Lewis acidic antimony(V) center, facilitating the sequential condensation and cyclization steps. rsc.orgacs.org This type of catalyst represents a sophisticated approach to directing the reaction exclusively towards the desired cyclic trimer, minimizing the formation of side products. rsc.org

Derivatization and Functionalization Pathways for the Nonyl Moieties

While specific literature on the derivatization of the nonyl side chains of this compound is not extensively available, general principles of alkane functionalization can be applied to envision potential chemical transformations. The three long, saturated nonyl chains present opportunities for modification to introduce new functional groups, thereby altering the physicochemical properties of the parent molecule.

Potential pathways for functionalization include:

Terminal Functionalization: Methods that selectively target the terminal methyl group of the alkyl chains are of significant interest. For instance, regioconvergent cross-coupling reactions can be employed to construct C-C bonds at the terminal position of linear alkanes. nih.gov This could involve an initial bromination of the alkane followed by a palladium-catalyzed cross-coupling.

Radical Reactions: The C-H bonds of the alkyl chains can be susceptible to radical abstraction. This could initiate processes like halogenation, nitration, or oxidation at various positions along the chain, although selectivity can be a challenge.

Alkylation/Arylation: These procedures involve the replacement of a hydrogen atom with an alkyl or aryl group, which can increase volatility and improve chromatographic properties for analytical purposes. researchgate.netnih.gov

These derivatization strategies are common for modifying molecules with long alkyl chains to enhance properties for specific applications or for analytical characterization. rsc.orgmdpi.comrsc.orglibretexts.orggcms.cz

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The process of reaction design and optimization involves systematically altering these parameters to achieve the desired outcome. sigmaaldrich.com

Key parameters to consider include:

Catalyst Selection and Loading: The choice of acid catalyst (e.g., sulfuric acid, silica gel, ion-exchange resin, antimony(V) cation) and its concentration are critical. Higher catalyst loading can increase the reaction rate but may also lead to unwanted side reactions.

Temperature: The cyclotrimerization of aldehydes is often performed at low to moderate temperatures. For example, syntheses of similar trialkyltrioxanes using silica gel catalysts are typically conducted at around 15°C. google.com Controlling the temperature is crucial to suppress the formation of polymeric byproducts. google.com

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the aldehyde. Monitoring the reaction progress via techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can determine the optimal time. For related compounds, reaction times can range from a few hours to several days. google.com

Solvent: While the reaction can be run under neat (solvent-free) conditions, the choice of solvent can influence reaction rates and product solubility. researchgate.net Non-polar solvents are often suitable for these types of reactions.

An interactive data table illustrating typical reaction conditions for the synthesis of various 2,4,6-trialkyl-1,3,5-trioxanes is provided below, showcasing parameters that would be subject to optimization for the synthesis of the trinonyl variant.

| Aldehyde Precursor | Resulting Trioxane | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Propanal | 2,4,6-Triethyl-1,3,5-trioxane | Silica Gel | 15 | 5 h | 65 |

| n-Butyraldehyde | 2,4,6-Tripropyl-1,3,5-trioxane | Silica Gel (Fixed Bed) | 15 | Continuous Flow | 98 (based on conversion) |

| n-Valeraldehyde | 2,4,6-Tributyl-1,3,5-trioxane | Silica Gel | 15 | 48 h | 73 |

| Caprylaldehyde (Octanal) | 2,4,6-Triheptyl-1,3,5-trioxane | Silica Gel | 15 | 4 days | - |

Purification Protocols for Research-Grade this compound

Following the synthesis, purification of the crude product is essential to obtain research-grade this compound. The purification strategy typically involves separating the trioxane from unreacted decanal, the catalyst, and any polymeric byproducts.

Common purification techniques include:

Filtration: If a solid catalyst such as silica gel or an ion-exchange resin is used, it can be easily removed by simple filtration of the reaction mixture. google.com

Distillation: Unreacted, volatile decanal can be removed from the higher-boiling trioxane product via distillation, often under reduced pressure to prevent thermal decomposition of the trioxane. The separation of the trioxane from polymeric residues is also achieved through distillation. google.com

Crystallization: For solid trioxanes, recrystallization from a suitable solvent is an effective method for purification. This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure trioxane crystallizes out, leaving impurities in the solution.

Chromatography: For high-purity samples, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel), allowing for the isolation of the desired product with high purity.

The choice of method depends on the physical state of the trioxane (solid or liquid) and the nature of the impurities present.

Structural Elucidation and Conformational Analysis of 2,4,6 Trinonyl 1,3,5 Trioxane

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. For 2,4,6-trinonyl-1,3,5-trioxane, both ¹H and ¹³C NMR would provide crucial information.

In the ¹H NMR spectrum, the protons of the trioxane (B8601419) ring are expected to appear as a characteristic signal. For the parent 1,3,5-trioxane (B122180), these protons resonate at approximately 5.16 ppm in CDCl₃. researchgate.net For this compound, the methine protons on the trioxane ring (at positions 2, 4, and 6) would be coupled to the first methylene (B1212753) group of the nonyl chains, resulting in a multiplet. The extensive nonyl chains would produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

The ¹³C NMR spectrum would show a signal for the carbon atoms of the trioxane ring, which for 2,4,6-tricyclobutyl-1,3,5-trioxane appears at 103.3 ppm. researchgate.net The carbon atoms of the nonyl chains would resonate in the aliphatic region of the spectrum. The stereochemistry of the substituents (cis or trans) would influence the chemical shifts of both the ring and substituent carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Trioxane Ring CH | 4.8 - 5.2 | Multiplet |

| α-CH₂ (of nonyl) | 1.5 - 1.8 | Multiplet |

| (CH₂)₇ (of nonyl) | 1.2 - 1.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Trioxane Ring C | 102 - 105 |

| α-C (of nonyl) | 35 - 40 |

| Nonyl Chain Carbons | 22 - 32 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes. The 1,3,5-trioxane ring has characteristic C-O-C stretching vibrations. For the parent 1,3,5-trioxane, strong IR absorption bands are observed in the region of 1250-900 cm⁻¹. The spectrum of this compound would be dominated by the absorptions of the C-H bonds of the numerous methylene and methyl groups in the nonyl chains. Strong C-H stretching vibrations would be expected around 2950-2850 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of the trioxane ring would be confirmed by the characteristic C-O-C stretching bands.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would also show the characteristic vibrations of the trioxane ring system.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for this compound is reported, the structure of a related compound, 2,4,6-tricyclobutyl-1,3,5-trioxane, has been determined. researchgate.net

In this analogue, the 1,3,5-trioxane ring adopts a chair conformation. The three cyclobutyl substituents are all in a cis relationship to the trioxane ring, meaning they are all on the same side of the ring (either all axial or all equatorial). researchgate.net In the observed structure, they occupy equatorial positions to minimize steric hindrance. researchgate.net The crystal packing is consolidated by intermolecular C-H···O interactions. researchgate.net

It is highly probable that this compound would also adopt a chair conformation for the trioxane ring in the solid state, with the bulky nonyl groups in equatorial positions to reduce steric strain.

Table 3: Crystallographic Data for the Analogue 2,4,6-Tricyclobutyl-1,3,5-trioxane

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3c |

| a (Å) | 14.169(1) |

| c (Å) | 10.375(1) |

| V (ų) | 1804.3(3) |

| Z | 6 |

Data from the synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane. researchgate.net

Conformational Dynamics and Preferred Orientations of the 1,3,5-Trioxane Ring System with Nonyl Substituents

The 1,3,5-trioxane ring is conformationally mobile and typically exists in a chair conformation, which is more stable than the boat conformation. In substituted trioxanes, the substituents can occupy either axial or equatorial positions. Due to the significant steric bulk of the nonyl groups, the most stable conformation for this compound is expected to be a chair form with all three nonyl substituents in equatorial positions. This arrangement minimizes the unfavorable 1,3-diaxial interactions that would occur if the bulky groups were in axial positions.

Stereochemical Isomerism and Resolution in Trinonyl Trioxanes

The 2,4,6-trisubstituted 1,3,5-trioxane ring system can exhibit stereoisomerism. The substituents can be arranged in a cis or trans fashion relative to each other.

cis-isomer: All three nonyl groups are on the same side of the trioxane ring.

trans-isomer: One nonyl group is on the opposite side of the ring relative to the other two.

Due to the presence of chiral centers at positions 2, 4, and 6, both the cis and trans isomers are chiral and would exist as a pair of enantiomers. The cis-isomer possesses C₃ symmetry, while the trans-isomer has C₁ symmetry. The synthesis of this compound from nonanal (B32974) would likely produce a mixture of these stereoisomers. The separation of these isomers would require chiral resolution techniques, such as chiral chromatography. The relative stability of the cis and trans isomers would depend on the steric interactions between the nonyl groups. In many substituted trioxanes, the cis-isomer with all substituents in equatorial positions is the thermodynamically favored product. researchgate.net

Polymerization Mechanisms and Macromolecular Engineering Derived from 2,4,6 Trinonyl 1,3,5 Trioxane

Cationic Ring-Opening Polymerization of Trioxane (B8601419) Monomers

Cationic ring-opening polymerization is the principal industrial method for producing polyacetals from cyclic acetals like 1,3,5-trioxane (B122180) and its derivatives. researchgate.net The reaction proceeds via an oxonium ion active center, which propagates by sequentially adding monomer units.

The initiation of CROP for trioxane monomers involves the generation of a cationic species that can attack the oxygen atom in the trioxane ring. This is typically achieved using initiators that are either strong protic acids or Lewis acids, often in the presence of a co-catalyst like water. youtube.com

Common initiator systems include:

Lewis Acids: Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are widely used. researchgate.net Other examples include aluminum trichloride (B1173362) (AlCl₃) and tin tetrachloride (SnCl₄).

Protic Acids: Strong acids such as perchloric acid (HClO₄), sulfuric acid, and trifluoromethanesulfonic acid can directly protonate the trioxane ring to start the polymerization. youtube.com

Other Catalysts: Heteropoly acids like phosphotungstic acid have been explored as effective initiators. researchgate.net Additionally, certain organometallic complexes can induce ring-opening polymerization.

The general initiation mechanism involves the formation of a tertiary oxonium ion, which is the active species for propagation. For instance, with BF₃ and water as a co-catalyst, the initiating species is H⁺[BF₃OH]⁻.

Table 1: Common Catalyst Systems for Cationic Ring-Opening Polymerization of Trioxanes

| Catalyst Type | Examples | Co-catalyst (often required) |

|---|---|---|

| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Water, Alcohols |

| Protic Acids | HClO₄, H₂SO₄, Triflic Acid | Not always necessary |

This interactive table summarizes the primary types of catalysts used in the polymerization of trioxane monomers.

Following initiation, the polymer chain grows through a propagation step where the cationic active center attacks another monomer molecule. The ring opens, and the monomer is incorporated into the growing chain, regenerating the active oxonium ion at the new chain end. nih.gov

The propagation is an equilibrium reaction that includes depolymerization. A significant side reaction is "backbiting," where the active chain end can attack its own chain, leading to the formation of cyclic oligomers. rsc.org However, these side reactions can be suppressed by conducting the polymerization at lower temperatures. rsc.org

The kinetics of the polymerization are complex and influenced by whether the process is homogeneous (in solution) or heterogeneous (bulk polymerization where the polymer precipitates). researchgate.net In many industrial processes, polymerization occurs rapidly as a heterogeneous system, which involves a short induction period followed by a rapid propagation-crystallization step. rsc.org

While specific kinetic data for 2,4,6-trinonyl-1,3,5-trioxane is not extensively documented, the influence of its bulky nonyl substituents can be inferred from the principles of steric effects in organic chemistry. numberanalytics.comwikipedia.org The presence of large alkyl groups at the 2, 4, and 6 positions of the trioxane ring introduces significant steric hindrance.

This steric bulk is expected to have several consequences:

Reduced Reactivity: The nonyl groups can sterically shield the oxygen atoms of the trioxane ring, making the approach of the initiator and the propagating chain end more difficult. This would likely decrease the rate of both initiation and propagation compared to the unsubstituted 1,3,5-trioxane.

Lower Polymerization Ceiling Temperature (Tc): The increased steric strain in the resulting polymer chain, caused by the bulky side groups, would lower the enthalpy of polymerization. This leads to a lower ceiling temperature, above which the polymerization is no longer thermodynamically favorable.

Solid-State Polymerization Phenomena and Morphological Control

Solid-state polymerization is a technique where the monomer is polymerized below its melting point. For trioxanes, this can be initiated by spraying a catalyst onto the solid monomer or by using γ-radiation. rsc.orgresearchgate.net A key advantage of this method is the significant reduction of side reactions that form cyclic oligomers, as the mobility of the active chain end is restricted within the crystal lattice. rsc.orgresearchgate.net

This method often results in polymers with distinct morphological characteristics:

High Crystallinity: The polymer chains form directly within a crystalline environment, leading to an extraordinarily high degree of crystallinity. rsc.org

Oriented Morphology: The resulting polymers can have a fibrous form, with molecular chains oriented in a specific direction, influenced by the monomer crystal lattice. rsc.org

Ultra-High Molecular Weight: By suppressing termination and transfer reactions, solid-state polymerization can produce polyoxymethylenes of very high molecular weight. rsc.org

These phenomena suggest that polymerizing this compound in the solid state could be a viable strategy for creating highly structured materials, where the nonyl groups would be regularly arranged along the crystalline polymer backbone.

Copolymerization Strategies with Heterocyclic Co-monomers for Tailored Polymers

To enhance properties like thermal stability and mechanical performance, 1,3,5-trioxane is frequently copolymerized with other heterocyclic monomers. lpnu.ua This strategy is directly applicable to this compound to create tailored polymers. The introduction of co-monomers inserts C-C bonds into the polyacetal backbone, which act as "stoppers" to prevent the unzipping depolymerization that can occur from the chain ends.

Common heterocyclic co-monomers include:

1,3-Dioxolane: Introduces single oxyethylene units into the polymer chain. researchgate.net

Ethylene Oxide: Also incorporates oxyethylene units. lpnu.ua

ε-Caprolactone: Used to create copolymers with ester linkages, enhancing flexibility and other properties. lpnu.ua

Cyclic Siloxanes: Monomers like octamethylcyclotetrasiloxane (B44751) (D4) can be used to incorporate siloxane units, potentially improving flexibility and surface properties. researchgate.net

The reactivity ratios of the trioxane derivative and the co-monomer, along with the feed ratio, will determine the final composition and microstructure of the copolymer, allowing for the precise tailoring of material properties.

Formation of Polyoxymethylene-Based Materials and their Analogues

The polymerization of this compound results in a polyoxymethylene analogue. Unlike standard POM, which is a homopolymer of formaldehyde (B43269) or trioxane, this polymer has a structure where every third carbon atom along the backbone is substituted with a nonyl group.

The resulting material would possess significantly different properties compared to conventional POM:

Increased Hydrophobicity: The long, aliphatic nonyl side chains would make the polymer much more hydrophobic.

Lower Crystallinity and Melting Point: The bulky side chains would disrupt the tight packing of the polymer chains that characterizes the highly crystalline standard POM, leading to a lower melting point and reduced stiffness.

Enhanced Solubility: The polymer would likely be soluble in a wider range of organic solvents.

Internal Plasticization: The flexible nonyl groups could act as internal plasticizers, resulting in a more flexible and less rigid material than standard POM.

These modified properties could make poly(this compound) and its copolymers suitable for specialized applications where the combination of a stable polyacetal backbone and the functionality of long alkyl side chains is desired.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Formula / Type |

|---|---|

| This compound | C₃₀H₆₀O₃ |

| Polyoxymethylene (POM) | (CH₂O)n |

| 1,3,5-Trioxane | C₃H₆O₃ |

| Boron trifluoride | BF₃ |

| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ |

| Aluminum trichloride | AlCl₃ |

| Tin tetrachloride | SnCl₄ |

| Perchloric acid | HClO₄ |

| Sulfuric acid | H₂SO₄ |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Phosphotungstic acid | H₃PW₁₂O₄₀ |

| Water | H₂O |

| 1,3-Dioxolane | C₃H₆O₂ |

| Ethylene oxide | C₂H₄O |

| ε-Caprolactone | C₆H₁₀O₂ |

| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ |

| Formaldehyde | CH₂O |

| Hexamine (Hexamethylenetetramine) | C₆H₁₂N₄ |

| 2,4,6-Triethyl-1,3,5-trioxane | C₉H₁₈O₃ |

Control of Polymer Architecture, Molecular Weight Distribution, and End-Group Functionalization

The synthesis of poly(nonanal) from the ring-opening polymerization of this compound offers significant opportunities for macromolecular engineering. By carefully controlling the polymerization conditions, it is possible to tailor the polymer's architecture, manage its molecular weight and molecular weight distribution, and introduce specific functionalities at the chain ends. These control mechanisms are largely based on the principles of living cationic polymerization. wikipedia.org

Living polymerization techniques are characterized by the absence of irreversible chain termination and chain transfer steps. nih.gov This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. For the cationic ring-opening polymerization (CROP) of trioxanes, achieving a living process is key to precise macromolecular control.

Control of Polymer Architecture

The architecture of poly(nonanal) derived from this compound can be manipulated to create linear chains, as well as more complex structures like block copolymers. The synthesis of block copolymers can be achieved by the sequential addition of different monomers. For instance, after the living polymerization of this compound, a different cyclic monomer, such as 1,3,5-trioxane or a substituted lactone, could be introduced to the living chain ends to form a block copolymer. This process relies on the living nature of the propagating cationic species. nih.gov

Control of Molecular Weight and Molecular Weight Distribution

The molecular weight of the resulting poly(nonanal) is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). In a living polymerization, each initiator molecule generates one growing polymer chain. Therefore, the number-average molecular weight (M_n) can be predetermined by this ratio, assuming complete monomer conversion.

The molecular weight distribution is quantified by the dispersity (Đ), which is the ratio of the weight-average molecular weight (M_w) to the number-average molecular weight (M_n). In an ideal living polymerization, the dispersity approaches 1.0, indicating a high degree of uniformity in chain length. For the CROP of substituted trioxanes, achieving low dispersity requires careful selection of the initiator, solvent, and temperature to minimize side reactions, such as chain transfer and backbiting (intramolecular termination leading to cyclic oligomers). wikipedia.orgrsc.org

Research on the polymerization of the parent monomer, 1,3,5-trioxane, has shown that conducting the polymerization at low temperatures ("frozen polymerization") can suppress the formation of cyclic oligomers and lead to polymers with very high molecular weights. rsc.orgresearchgate.net This is attributed to the reduced mobility of the active chain ends in the solid or near-solid state, which hinders side reactions. rsc.org Similar principles would apply to the polymerization of this compound, where controlling the reaction temperature would be crucial for obtaining well-defined polymers.

The choice of initiator is also critical. Strong electrophiles, such as triflic acid, are often used to initiate cationic ring-opening polymerizations. wikipedia.org The nature of the counter-ion associated with the propagating cationic center influences the stability of the active species and the extent of side reactions.

Table 1: Illustrative Data on the Controlled Polymerization of this compound

| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | Triflic Acid | 50 | 0 | 21,500 | 1.25 |

| 2 | Triflic Acid | 100 | 0 | 43,000 | 1.30 |

| 3 | Triflic Acid | 100 | -20 | 42,800 | 1.18 |

| 4 | BF₃·OEt₂ | 100 | 0 | 39,500 | 1.45 |

| 5 | BF₃·OEt₂ | 100 | -20 | 41,200 | 1.32 |

Disclaimer: The data in this table is illustrative and based on established principles of cationic ring-opening polymerization of related monomers. Specific experimental data for this compound is not widely available in published literature.

End-Group Functionalization

The ability to introduce specific chemical groups at the ends of a polymer chain, known as end-group functionalization, is a powerful tool for creating tailored materials. These functional groups can be used to attach the polymer to surfaces, link it to other molecules (such as in the formation of block copolymers), or initiate further reactions. cmu.educmu.edu

End-group functionalization of poly(nonanal) can be achieved through two primary strategies:

In-situ Functionalization: This involves using a functional initiator or a functional terminating agent. A functional initiator contains a specific chemical group that remains at the α-end of the polymer chain. Alternatively, the living cationic polymerization can be quenched with a specific nucleophile (a functional terminating agent) to introduce a desired functionality at the ω-end of the chain. cmu.edu

Post-Polymerization Modification: In this approach, a polymer with a reactive end-group is first synthesized, and this group is then chemically transformed in a subsequent step. cmu.educmu.edu For example, a polymer terminated with a hydroxyl group could be esterified or converted to a halide to introduce different functionalities.

The choice of method depends on the desired functionality and its compatibility with the polymerization conditions. For instance, functionalities that are sensitive to the highly acidic conditions of cationic polymerization would need to be introduced via post-polymerization modification, possibly using protecting groups. cmu.edu

Table 2: Examples of End-Group Functionalization Strategies

| Strategy | Reagent | Resulting End-Group |

| In-situ (Initiation) | Functionalized Alcohol (e.g., 2-hydroxyethyl methacrylate) + Lewis Acid | Polymer with a terminal methacrylate (B99206) group |

| In-situ (Termination) | Sodium Azide (B81097) | Polymer with a terminal azide group |

| In-situ (Termination) | Allyltrimethylsilane | Polymer with a terminal allyl group |

| Post-Polymerization | Polymer with hydroxyl end-group + Acryloyl chloride | Polymer with a terminal acrylate (B77674) group |

Disclaimer: This table provides examples of established end-group functionalization techniques in polymer chemistry that could be applied to poly(nonanal) derived from this compound.

Advanced Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Novel Polymeric Materials with Tailored Characteristics

The synthesis of complex polymeric architectures is a constantly evolving field, driven by the need for materials with specific and highly controlled properties. rsc.org 2,4,6-Trinonyl-1,3,5-trioxane has emerged as a valuable building block in this endeavor, particularly in the creation of polymers where hydrophobicity and controlled structure are paramount.

Development of Hydrophobic Polymeric Architectures

The inherent hydrophobicity of this compound, conferred by its three nine-carbon alkyl chains, makes it an excellent candidate for the synthesis of water-repellent polymeric materials. ontosight.ai The trioxane (B8601419) ring itself provides a stable core to which these hydrophobic groups are attached. ontosight.ai This molecular structure allows for its incorporation into polymer backbones or as pendant groups, thereby imparting significant hydrophobic character to the resulting material. Research in this area focuses on polymerization reactions where this compound can act as a monomer or a comonomer, leading to the formation of polymers with a high degree of water resistance. These materials are of interest for applications such as waterproof coatings, moisture-resistant insulators, and specialized membranes.

Integration as Additives for Enhancing Material Performance

Beyond its role in forming the primary structure of polymers, this compound is also investigated for its potential as a material additive. ontosight.ai Its incorporation into existing polymer matrices can significantly modify their properties. For instance, its hydrophobic nature can enhance the water resistance of a material. Furthermore, the long alkyl chains can act as internal plasticizers, improving the flexibility and processability of rigid polymers. Research is ongoing to fully understand how the concentration and dispersion of this trioxane within a polymer matrix affect the final material's mechanical, thermal, and surface properties. ontosight.ai

Functionalization Strategies for Creating Advanced Materials with Specific Properties

The modification of this compound is a key strategy for creating advanced materials with highly specific functionalities. ontosight.ai While the trioxane ring itself is relatively stable, the nonyl side chains offer potential sites for chemical modification. Functional groups can be introduced onto these alkyl chains, transforming the passive hydrophobic trioxane into a reactive component.

For example, the introduction of hydroxyl, amino, or carboxyl groups could allow the trioxane to be covalently bonded into polymer networks, creating cross-linked materials with enhanced thermal and mechanical stability. Furthermore, the attachment of specific functional moieties could lead to materials with tailored surface energies, adhesive properties, or even responsive behaviors. The development of such functionalization strategies is a critical area of research, as it unlocks the potential to create a wide range of new materials based on the this compound scaffold.

Utilization as a Controlled Source of Anhydrous Formaldehyde (B43269) in Organic Synthesis

Trioxanes, in general, are known to be stable, cyclic trimers of their corresponding aldehydes. researchgate.net They can be depolymerized under specific conditions to regenerate the aldehyde monomer. This property is particularly valuable in the case of formaldehyde, where its gaseous nature and tendency to polymerize can complicate its use in anhydrous reaction conditions. commonorganicchemistry.comwikipedia.org

1,3,5-trioxane (B122180), the parent compound of this family, is a well-established source of anhydrous formaldehyde in organic synthesis. commonorganicchemistry.comwikipedia.orgmdma.ch The depolymerization is typically acid-catalyzed, and the rate of formaldehyde release can be controlled by the choice of catalyst and reaction temperature. mdma.ch This allows for the slow and controlled introduction of formaldehyde into a reaction mixture, which is crucial for many synthetic procedures. mdma.chorgsyn.org

While direct research on this compound as a formaldehyde source is less documented, the underlying chemistry of the trioxane ring suggests its potential in this capacity. The presence of the long nonyl chains could influence its solubility in various organic solvents, potentially offering advantages in specific synthetic contexts where the parent trioxane's solubility is limited. The cleavage of the trioxane ring would yield nonanal (B32974), which could be a consideration for the purity of the desired product. A German patent describes a process for preparing 2,4,6-trialkyl-1,3,5-trioxanes and notes that heating these cyclic acetals in the presence of a silica (B1680970) gel catalyst can reverse the reaction, slowly distilling off the starting aldehyde. google.com

Table 1: Comparison of Trioxane Derivatives as Aldehyde Sources

| Compound Name | Aldehyde Released | Key Features |

|---|---|---|

| 1,3,5-Trioxane | Formaldehyde | Well-established, anhydrous source of formaldehyde. commonorganicchemistry.comwikipedia.orgmdma.ch |

| Paraldehyde (2,4,6-Trimethyl-1,3,5-trioxane) | Acetaldehyde (B116499) | Stable liquid, used as a source of acetaldehyde. |

| 2,4,6-Tripropyl-1,3,5-trioxane | Propanal | Can be decomposed to release propanal. |

| This compound | Nonanal | Potential for controlled release of nonanal; high hydrophobicity. |

Exploration in Specialty Solvent Systems and Reaction Media

The unique combination of a polar trioxane core and non-polar alkyl side chains gives this compound interesting solvent properties. Its significant hydrophobic character suggests good solubility for non-polar compounds like fats, oils, and waxes. google.com This makes it a candidate for use in specialty solvent systems where traditional hydrocarbon solvents may not be ideal.

Furthermore, its ability to act as a reaction medium is an area of exploration. google.com The trioxane ring can potentially interact with polar reagents or catalysts, while the nonyl chains provide a non-polar environment. This could be advantageous in reactions where reactants of differing polarities need to be brought together. The high boiling point of this compound would also allow for its use in high-temperature reactions. Research in this area is focused on evaluating its performance as a solvent or reaction medium in various organic transformations and comparing its efficacy to conventional solvents.

Theoretical and Computational Chemistry Approaches for 2,4,6 Trinonyl 1,3,5 Trioxane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure, stability, and reactivity of 2,4,6-trinonyl-1,3,5-trioxane. These calculations provide insights into the molecule's geometry, bond energies, and electronic properties, which are crucial for predicting its behavior in chemical reactions.

Electronic Structure: DFT calculations can elucidate the distribution of electron density within the molecule. For this compound, this would reveal the polar nature of the C-O bonds in the trioxane (B8601419) ring and the nonpolar character of the long nonyl chains. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of the molecule's reactivity. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and its susceptibility to electronic excitation.

Stability: The thermodynamic stability of this compound can be assessed by calculating its enthalpy of formation. Such calculations often employ isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to achieve higher accuracy. For instance, the stability of the trioxane ring can be compared to its open-chain isomers.

Reactivity Prediction: Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack. For the trioxane ring, the oxygen atoms are expected to be nucleophilic centers, while the carbon atoms are electrophilic. The long nonyl chains, being largely aliphatic, are expected to be relatively unreactive, primarily undergoing free-radical reactions under specific conditions.

Illustrative Data Table: Calculated Electronic Properties of 1,3,5-Trioxane (B122180) and an Analogous Alkyl-Substituted Trioxane

| Property | 1,3,5-Trioxane | 2,4,6-Trimethyl-1,3,5-trioxane (as an analogue) |

| HOMO Energy (eV) | -8.5 | -8.2 |

| LUMO Energy (eV) | 1.5 | 1.8 |

| HOMO-LUMO Gap (eV) | 10.0 | 10.0 |

| Dipole Moment (Debye) | 0 | 1.9 |

Note: This table presents hypothetical data based on typical values for such compounds to illustrate the output of quantum chemical calculations. Actual values for this compound would require specific computation.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The presence of three flexible nonyl chains in this compound makes its conformational landscape vast and complex. Molecular dynamics (MD) simulations are a powerful tool to explore this landscape and to understand the intermolecular interactions that govern the macroscopic properties of the material.

Intermolecular Interactions: In a bulk material, the nonyl chains of this compound are expected to engage in significant van der Waals interactions, leading to a high degree of entanglement. MD simulations can quantify these interactions and predict properties such as density, viscosity, and self-assembly behavior. These simulations can reveal how the molecules pack in a liquid or solid state and how this packing influences material properties.

Computational Modeling of Reaction Pathways and Energy Profiles for Synthesis and Polymerization

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis and potential polymerization of this compound.

Synthesis Pathways: The synthesis of 2,4,6-trialkyl-1,3,5-trioxanes typically involves the acid-catalyzed trimerization of the corresponding aldehyde (in this case, decanal). wikipedia.org Computational models can be used to investigate the reaction mechanism, identifying key intermediates and transition states. By calculating the energy profile of the reaction pathway, it is possible to determine the rate-limiting step and to optimize reaction conditions for higher yields.

Polymerization: 1,3,5-trioxane is a key monomer in the production of polyoxymethylene (POM), a widely used engineering thermoplastic. wikipedia.orgnih.gov The polymerization is typically initiated by cationic initiators. ibm.comacs.orgacs.org Computational studies, such as ab initio MD simulations, have been used to investigate the acid-catalyzed polymerization of 1,3,5-trioxane. ibm.comacs.org These studies have provided detailed insights into the initiation, propagation, and termination steps of the polymerization process. Similar computational approaches could be applied to predict the polymerizability of this compound and the properties of the resulting polymer. The bulky nonyl groups would likely influence the stereochemistry and material properties of the polymer.

Illustrative Data Table: Calculated Activation Energies for Key Steps in the Acid-Catalyzed Polymerization of 1,3,5-Trioxane

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Trioxane | 2.5 |

| Ring Opening of Protonated Trioxane | 15.0 |

| Propagation (addition of a monomer) | 10.0 |

Note: This table presents illustrative data based on studies of 1,3,5-trioxane polymerization. ibm.comacs.org The actual values for a substituted trioxane would differ.

Predictive Design of Novel Trioxane Derivatives with Desired Properties

Computational chemistry provides a powerful platform for the rational design of novel trioxane derivatives with tailored properties. By systematically modifying the chemical structure in silico, it is possible to predict the effect of these changes on the molecule's properties before embarking on synthetic efforts.

Structure-Property Relationships: By performing calculations on a series of virtual trioxane derivatives with different substituents, it is possible to establish quantitative structure-property relationships (QSPRs). For example, one could investigate how changing the length or branching of the alkyl chains, or introducing functional groups, affects properties such as melting point, solubility, or thermal stability.

Design of Functional Materials: The predictive power of computational chemistry can be harnessed to design new materials for specific applications. For instance, by introducing polar functional groups onto the nonyl chains, it might be possible to create amphiphilic trioxane derivatives that self-assemble into well-defined nanostructures. Similarly, the introduction of reactive groups could lead to the development of new cross-linkable polymers or functional coatings. While much of the design work on trioxanes has focused on 1,2,4-trioxane (B1259687) derivatives for medicinal purposes, the same principles of molecular design can be applied to 1,3,5-trioxanes for materials science applications. researchgate.netnih.govnih.gov

Comparative Academic Studies with Other Substituted 1,3,5 Trioxanes

Structure-Reactivity Relationships Based on Alkyl Chain Length and Steric Hindrance

The reactivity of 2,4,6-trialkyl-1,3,5-trioxanes is intrinsically linked to the electronic and steric properties of the alkyl substituents. The stability of the trioxane (B8601419) ring, a six-membered heterocycle, is influenced by the electron-donating or withdrawing nature of these groups and the steric strain they impose.

The chair-like conformation adopted by the 1,3,5-trioxane (B122180) ring positions the alkyl substituents in equatorial positions to minimize 1,3-diaxial interactions. nist.gov For longer alkyl chains like nonyl groups, this conformation helps to accommodate their size, but the sheer volume of these chains can still impede the approach of reactants. This steric effect is a critical determinant in reactions such as acid-catalyzed hydrolysis, where protonation of an oxygen atom is the initial step. The bulky nonyl groups can hinder the access of hydronium ions to the ring oxygens, thus slowing down the rate of hydrolysis compared to less substituted trioxanes.

Furthermore, the thermal stability of 2,4,6-trialkyl-1,3,5-trioxanes is also affected by the substituent size. While the trioxane ring itself is thermally labile and can undergo decomposition to the corresponding aldehydes, the presence of bulky alkyl groups can influence the decomposition temperature and pathway. The increased van der Waals forces between the long nonyl chains in 2,4,6-Trinonyl-1,3,5-trioxane may lead to a higher boiling point and potentially a different decomposition profile compared to its lower molecular weight counterparts.

Comparative Analysis of Polymerization Kinetics and Resulting Polymeric Structures

The rate of cationic ROP, a common method for polymerizing trioxanes, is dependent on the monomer's reactivity. matrix-fine-chemicals.com As discussed, the steric hindrance provided by the nonyl groups in this compound is expected to decrease its reactivity. This would likely translate to slower polymerization kinetics compared to homologs with smaller alkyl groups like 2,4,6-trimethyl-1,3,5-trioxane. The initiation step, involving the attack of a cationic initiator on a ring oxygen, would be sterically hindered, and the subsequent propagation steps would also be slower.

The structure of the resulting polymer is also dictated by the monomer. The polymerization of unsubstituted 1,3,5-trioxane yields polyoxymethylene (POM), a highly crystalline engineering thermoplastic. researchgate.net When substituted trioxanes are polymerized, the resulting polymers have a polyacetal backbone with pendant alkyl groups.

The presence of long nonyl side chains in poly(nonyl aldehyde) derived from this compound would drastically alter the properties of the resulting polymer compared to those derived from smaller aldehydes. The long, flexible nonyl groups would act as internal plasticizers, significantly lowering the glass transition temperature (Tg) and crystallinity of the polymer. This would result in a more amorphous and flexible material compared to the rigid and crystalline poly(methyl aldehyde) or poly(ethyl aldehyde).

A comparative table of expected polymer properties is presented below:

| Monomer | Alkyl Substituent | Expected Polymer Crystallinity | Expected Polymer Flexibility |

| 2,4,6-Trimethyl-1,3,5-trioxane | Methyl | High | Low |

| 2,4,6-Triethyl-1,3,5-trioxane | Ethyl | Moderate | Moderate |

| 2,4,6-Tripropyl-1,3,5-trioxane | Propyl | Lower | Higher |

| This compound | Nonyl | Very Low | Very High |

Methodological Comparisons in Synthetic Efficiencies and Purification Techniques

The primary method for synthesizing 2,4,6-trialkyl-1,3,5-trioxanes is the acid-catalyzed cyclotrimerization of the corresponding aldehyde. researchgate.net Various catalysts have been employed, including mineral acids, Lewis acids, and solid acids like silica (B1680970) gel. google.comacs.org

A comparative study of the synthesis of different 2,4,6-trialkyl-1,3,5-trioxanes reveals a dependence of the reaction yield on the alkyl chain length of the starting aldehyde. A German patent provides data on the synthesis of several homologs using a silica gel catalyst. google.com

| Aldehyde | Resulting Trioxane | Yield (%) |

| Acetaldehyde (B116499) | 2,4,6-Trimethyl-1,3,5-trioxane | High |

| Propionaldehyde | 2,4,6-Triethyl-1,3,5-trioxane | 65 |

| n-Butyraldehyde | 2,4,6-Tripropyl-1,3,5-trioxane | 98 (based on conversion) |

| Caprylaldehyde (Octanal) | 2,4,6-Triheptyl-1,3,5-trioxane | - |

| n-Dodecanal | 2,4,6-Triundecyl-1,3,5-trioxane | - |

Data extracted from DE2827974C3. The yield for the trimethyl and triheptyl/triundecyl derivatives were not explicitly quantified in the same manner.

The data suggests that the efficiency of the cyclotrimerization can be high for various alkyl chain lengths. However, the reaction conditions, such as temperature and catalyst, need to be optimized for each homolog. For longer-chain aldehydes like nonanal (B32974) (the precursor to this compound), the increased lipophilicity might necessitate different solvent systems or reaction conditions to achieve high yields.

Purification techniques for 2,4,6-trialkyl-1,3,5-trioxanes also vary with the alkyl chain length. Lower molecular weight homologs like the trimethyl and triethyl derivatives are often purified by distillation. google.com However, for higher molecular weight compounds such as this compound, which are likely to be waxy solids or high-boiling liquids, distillation may not be feasible due to the high temperatures required, which could lead to decomposition.

For these larger homologs, chromatographic methods are more suitable. Techniques such as column chromatography using silica gel or alumina (B75360) can be employed to separate the trioxane from unreacted aldehyde and polymeric byproducts. nih.gov The choice of eluent would depend on the polarity of the specific trioxane, with less polar solvent systems being more appropriate for the highly lipophilic nonyl-substituted compound. Recrystallization from a suitable solvent is another effective purification method for solid trioxanes.

Examination of Divergent and Convergent Synthetic Utility Across Trialkyl Trioxane Homologs

The synthetic utility of 2,4,6-trialkyl-1,3,5-trioxanes can be viewed through the lens of divergent and convergent synthesis strategies. wikipedia.org

In a divergent synthesis approach, a common starting material is used to generate a library of diverse compounds. The 2,4,6-trialkyl-1,3,5-trioxane core can serve as such a starting point. For example, the trioxane ring can be selectively opened to generate a diol or other functionalized intermediates. The pendant alkyl groups can then be further functionalized. The varying chain lengths of the alkyl groups in different homologs would lead to a diverse set of final products with different physical and chemical properties. For instance, the long nonyl chains of this compound could be functionalized at their termini to introduce polar groups, creating amphiphilic molecules with potential applications as surfactants or in self-assembling systems.

A convergent synthesis strategy involves the synthesis of complex molecules from several smaller, independently synthesized fragments that are then joined together. In this context, 2,4,6-trialkyl-1,3,5-trioxanes can be considered as protected forms of aldehydes. They offer an advantage over the free aldehydes, which can be prone to side reactions like self-condensation or oxidation. By using a specific trialkyl trioxane, a particular aldehyde can be introduced into a complex synthesis at a late stage.

The choice of a particular trialkyl trioxane homolog for a synthetic application depends on the desired properties of the target molecule.

2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde): Widely used as a stable source of acetaldehyde. matrix-fine-chemicals.com

2,4,6-Triethyl-1,3,5-trioxane: A source for propionaldehyde, useful in syntheses where the introduction of a propyl group is desired.

This compound: Can serve as a precursor for nonanal. Its primary utility would be in the synthesis of molecules requiring long alkyl chains, for example, in the preparation of specialty polymers, lubricants, or surfactants where the C9 chain imparts specific properties like hydrophobicity and flexibility.

The divergent utility of these homologs increases with the length of the alkyl chain, as it provides more sites for potential functionalization. Conversely, the convergent utility is more dependent on the specific aldehyde required for a particular synthetic target.

Future Research Trajectories and Emerging Paradigms for 2,4,6 Trinonyl 1,3,5 Trioxane

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The traditional synthesis of 2,4,6-trialkyl-1,3,5-trioxanes involves the acid-catalyzed cyclotrimerization of the corresponding aldehyde, in this case, decanal (B1670006) (the aldehyde of nonanal). google.com These methods often rely on strong mineral acids like sulfuric or hydrochloric acid, which present challenges related to corrosion, catalyst separation, and waste neutralization. google.com Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as silica (B1680970) gel or ion-exchange resins, offers a promising alternative. google.com A patented process for other 2,4,6-trialkyl-1,3,5-trioxanes utilizes silica gel beads, which can be easily recovered and reused, function in a continuous fixed-bed reactor, and operate at mild temperatures (e.g., 15°C), thus minimizing byproduct formation. google.com Research could optimize this process for 2,4,6-Trinonyl-1,3,5-trioxane, focusing on catalyst porosity and surface acidity to maximize yield and selectivity.

Ionic Liquids: Ionic liquids have been successfully used as catalysts for the synthesis of other trioxanes, such as 2,4,6-triisopropyl-1,3,5-trioxane. researchgate.net These non-volatile solvents can act as both the catalyst and the reaction medium, often leading to high yields and selectivities under solvent-free conditions. researchgate.net Future work could explore the efficacy of various Lewis acidic or Brønsted acidic ionic liquids for the cyclotrimerization of decanal.

Sonochemistry and Microwave-Assisted Synthesis: Energy-efficient techniques like sonochemistry and microwave irradiation are gaining traction in green synthesis. nih.govresearchgate.net For related heterocyclic compounds like 1,3,5-triazines, sonochemical methods have been shown to dramatically reduce reaction times (to as little as 5 minutes) and allow for the use of water as a solvent. nih.gov Microwave irradiation provides an efficient, solvent-free procedure for preparing substituted triazines. researchgate.net Applying these technologies to the synthesis of this compound could lead to significant improvements in energy consumption and process efficiency.

| Methodology | Catalyst Example | Potential Advantages | Key Research Focus | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Silica Gel / Ion-Exchange Resins | Easy catalyst separation and reuse; suitable for continuous flow processes; mild reaction conditions. | Optimization of catalyst properties (acidity, pore size) for decanal cyclotrimerization. | google.com |

| Ionic Liquids | 1-methyl-3-ethylimidazolium chloride with CuCl | High yield and selectivity; solvent-free conditions; catalyst recyclability. | Screening ionic liquids for optimal performance and developing efficient product separation techniques. | researchgate.net |

| Sonochemistry | N/A (Energy Source) | Drastically reduced reaction times; potential for aqueous media; energy efficiency. | Determining optimal frequency and power for maximizing yield and minimizing degradation. | nih.gov |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Rapid heating; enhanced reaction rates; solvent-free potential. | Controlling temperature and pressure to ensure selective formation of the trimer. | researchgate.net |

Integration with Advanced Manufacturing Technologies for Functional Materials

The parent 1,3,5-trioxane (B122180) molecule is a key precursor in the production of polyoxymethylene (POM) plastics, a high-performance engineering thermoplastic. wikipedia.org The incorporation of long nonyl groups in this compound suggests its potential as a functional additive or monomer in advanced manufacturing.

Future research paradigms include:

Polymer Additives: The hydrophobic and bulky nonyl groups could impart specific properties if the compound is blended with other polymers. It could function as an internal lubricant or plasticizer, improving melt flow and processing characteristics. Its stability may also allow it to act as an acid scavenger in polymer formulations, enhancing long-term durability.

Functional Coatings: The molecule's pronounced hydrophobic character makes it an excellent candidate for developing superhydrophobic surfaces. ontosight.ai By integrating it into coating formulations for textiles, electronics, or architectural materials, it could provide superior water repellency and self-cleaning properties.

Additive Manufacturing (3D Printing): Research could explore the use of this compound as a component in photopolymer resins for stereolithography (SLA) or as a rheology modifier in fused deposition modeling (FDM) filaments. Its presence could be used to tune the mechanical properties, surface finish, and environmental resistance of 3D-printed objects.

Investigation of Self-Assembly Phenomena and Supramolecular Architectures

Supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. nih.gov The amphiphilic nature of this compound—with a polar trioxane (B8601419) ring and three non-polar nonyl tails—makes it a prime candidate for self-assembly studies.

Promising research directions are:

Formation of Micelles and Vesicles: In polar solvents, the molecules could spontaneously assemble into micelles or vesicles, encapsulating a hydrophobic core. This has potential applications in drug delivery systems, where the compound could act as a carrier for non-polar active pharmaceutical ingredients. ontosight.ai

Liquid Crystalline Phases: The rod-like shape induced by the long alkyl chains may allow the compound to form liquid crystalline phases under specific temperature and concentration conditions. These materials, which have properties intermediate between liquids and solid crystals, are crucial for display technologies and advanced sensors.

Crystal Engineering: The study of intermolecular interactions in the solid state can reveal how these molecules pack in a crystal lattice. Research on analogous compounds like 2,4,6-tricyclobutyl-1,3,5-trioxane shows that C-H···O interactions can consolidate the crystal structure into well-defined stacks. researchgate.net Understanding these interactions for the trinonyl derivative could allow for the design of crystalline materials with tailored optical or electronic properties.

Computational Discovery and Rational Design of Next-Generation Trioxane Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, a strategy extensively used in designing 1,2,4-trioxane (B1259687) derivatives for medicinal chemistry. nih.govnih.gov Applying these paradigms to this compound and its derivatives could accelerate the discovery of new functional materials.

Future research trajectories involve:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Trinonyl-1,3,5-trioxane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of trioxanes typically involves acid-catalyzed trimerization of aldehydes. For this compound, nonanal (nonyl aldehyde) would undergo cyclization under acidic conditions (e.g., H₂SO₄ or Lewis acids). Key optimizations include:

- Inert atmosphere : Use nitrogen to prevent oxidation of intermediates .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Catalyst selection : Test Bronsted vs. Lewis acids (e.g., FeCl₃) for yield improvement.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the trioxane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions and confirm cyclization. For example, the methylene (-O-CH₂-) protons in trioxanes resonate at δ 3.5–4.5 ppm .

- Mass spectrometry (MS) : Confirm molecular weight (expected m/z ~468 for C₃₀H₅₄O₃) and fragmentation patterns .

- IR spectroscopy : Detect characteristic C-O-C stretching (~1100 cm⁻¹) and alkyl C-H vibrations .

- X-ray crystallography : Resolve crystal packing and confirm chair conformation (if crystalline) .

Q. What are the key physical properties (e.g., density, boiling point) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Density : Use a pycnometer or digital densitometer (estimated ~0.95–1.03 g/cm³ based on tripropyl analog data ).

- Boiling point : Determine via fractional distillation under reduced pressure (predicted >300°C, extrapolated from tripropyl-trioxane data ).

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational models predict the conformational stability of this compound compared to other trioxanes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat conformations. Trioxanes typically favor chair conformations due to reduced steric strain .

- Stereoelectronic analysis : Evaluate orbital interactions (e.g., anomeric effects) using Natural Bond Orbital (NBO) theory. For example, bulky nonyl groups may distort the ring, increasing strain .

- Molecular dynamics (MD) : Simulate solvent effects on conformational flexibility in non-polar solvents .

Q. How to address discrepancies in reported thermochemical data (e.g., enthalpy of formation) for trioxane derivatives?

- Methodological Answer :

- Standardize measurement conditions : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to minimize variability .

- Cross-validate with QSPR models : Apply quantitative structure-property relationships (QSPR) to correlate substituent effects (e.g., alkyl chain length) with thermochemical parameters .

- Replicate under inert atmospheres : Oxidation during measurements can skew enthalpy values .

Q. What strategies are effective for analyzing the oxidative stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated aging studies : Expose the compound to UV light (λ = 254 nm) and O₂ at elevated temperatures (e.g., 50°C) to simulate long-term degradation .

- HPLC-MS monitoring : Track oxidation byproducts (e.g., peroxides or carbonyl compounds) over time .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during autoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。